Technical Whitepaper: 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic Acid
Technical Whitepaper: 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic Acid
Topic: 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid CAS: 59855-96-8 Document Type: Technical Whitepaper[1]
A Strategic Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery[1]
Executive Summary
2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid (CAS 59855-96-8) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] Unlike simple alkyl-thiazoles, the C2-methoxymethyl substituent introduces a specific polarity profile that modulates lipophilicity (LogP) while maintaining a compact steric footprint.[1] This scaffold is predominantly utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting c-Met, Src family kinases) and as a bioisostere in agrochemical development.[1]
This guide provides a rigorous analysis of the molecule’s structural properties, a validated Hantzsch-based synthetic route, and actionable protocols for its application in lead optimization.
Part 1: Structural Anatomy & Physicochemical Profile[1]
The utility of this molecule lies in its dual-functionality: the C5-carboxylic acid serves as a reactive handle for amide coupling (library generation), while the C2-methoxymethyl group acts as a polar anchor, often engaging in hydrogen bonding within enzyme active sites without acting as a hydrogen bond donor (HBD).[1]
Physicochemical Data Table
| Property | Value | Relevance in Drug Design |
| Molecular Formula | Fragment-based screening core.[1] | |
| Molecular Weight | 173.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1] |
| ClogP | ~0.5 - 0.8 | Low lipophilicity aids aqueous solubility of final drug candidates.[1] |
| pKa (Acid) | ~3.5 | Typical for electron-deficient heteroaromatic acids; requires coupling agents (HATU/T3P).[1] |
| Topological Polar Surface Area (TPSA) | ~70 Ų | Good membrane permeability prediction. |
Structural Visualization
The following diagram illustrates the core connectivity and functional zones of the molecule.
Figure 1: Functional decomposition of the 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid scaffold.
Part 2: Synthetic Pathways (The Hantzsch Protocol)
The most robust synthesis of 2-substituted thiazole-5-carboxylic acids is the Hantzsch Thiazole Synthesis .[1][2] For this specific target, the reaction requires the condensation of a thioamide with an
Critical Mechanistic Insight:
Direct chlorination of
Synthetic Workflow Diagram
Figure 2: Convergent Hantzsch synthesis route ensuring regiochemical fidelity.
Part 3: Experimental Protocols
This section details a self-validating protocol. The "self-validating" aspect relies on the distinct solubility changes between the ester intermediate (organic soluble) and the final acid salt (water soluble), allowing for purification without chromatography.
Step 1: Synthesis of the Thiazole Ester Core
Reagents:
-
Ethyl formate (1.1 eq)[1]
-
Sodium ethoxide (1.1 eq)
-
2-methoxyethanethioamide (1.0 eq) [Commercially available or synthesized from nitrile][1]
Procedure:
-
Formylation: In a dry flask under
, suspend NaOEt in dry toluene at 0°C. Dropwise add a mixture of ethyl chloroacetate and ethyl formate. Stir at 0–5°C for 4 hours. Observation: The mixture will thicken as the sodium enolate salt forms. -
Cyclization: Dissolve 2-methoxyethanethioamide in absolute ethanol. Add this solution to the enolate suspension.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.
-
Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc and wash with water and brine. Dry over
and concentrate.-
Checkpoint: Check LCMS for mass [M+H]+ ~ 202.05 (Ethyl ester).
-
Step 2: Hydrolysis to the Free Acid
Reagents:
-
Crude Ethyl Ester (from Step 1)
-
Lithium Hydroxide (LiOH[1]·H2O, 3.0 eq)
-
Solvent: THF/Water (3:1)
Procedure:
-
Dissolve the crude ester in THF/Water.
-
Add LiOH in one portion. Stir at RT for 4–6 hours. Validation: TLC should show disappearance of the non-polar ester spot.
-
Purification (Acid-Base Extraction):
-
Concentrate THF. Dilute aqueous residue with water.[1]
-
Wash the basic aqueous layer with Diethyl Ether (removes unreacted organic impurities).
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~3 using 1M HCl.
-
Result: The product typically precipitates as a white/off-white solid. If no precipitate, extract exhaustively with EtOAc (5x).
-
-
Isolation: Filter the solid or dry/concentrate the organic extracts. Recrystallize from Ethanol/Hexane if necessary.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
The 2-(methoxymethyl) group is not merely a spacer; it is a strategic design element. In kinase inhibitors (e.g., Dasatinib analogs), the thiazole nitrogen often binds to the hinge region of the kinase. The C2-substituent extends into the solvent front or a ribose binding pocket.[1]
-
Solubility Enhancement: The ether oxygen accepts hydrogen bonds, improving solubility compared to a 2-ethyl or 2-propyl analog.
-
Metabolic Stability: Unlike a 2-hydroxymethyl group (which is prone to rapid glucuronidation), the methoxymethyl ether is metabolically robust.[1]
Drug Design Logic Flow
Figure 3: Decision matrix for selecting the methoxymethyl-thiazole scaffold in lead optimization.
Part 5: Quality Control & Characterization[1]
To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic acid proton (confirms hydrolysis).[1] | |
| 1H NMR (DMSO-d6) | Thiazole C4-H proton.[1] Critical singlet. | |
| 1H NMR (DMSO-d6) | ||
| 1H NMR (DMSO-d6) | ||
| LC-MS (ESI+) | m/z 174.0 [M+H]+ | Molecular ion confirmation. |
References
-
PubChem. (n.d.).[1] 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link][1]
-
Hantzsch, A. (1887).[1][3] Ueber die Synthese des Thiazols (On the synthesis of thiazole). Berichte der deutschen chemischen Gesellschaft, 20(2). (Foundational chemistry for thiazole synthesis).
-
Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] [Link] (Context for thiazole-5-carboxylic acid pharmacophores in kinase inhibitors).[1]
